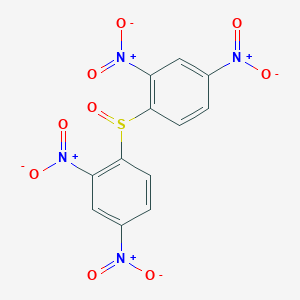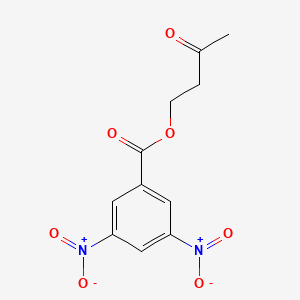
3-Oxobutyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters derived from 3,5-dinitrobenzoic acid This compound is characterized by the presence of a 3-oxobutyl group attached to the benzoate moiety, which is further substituted with two nitro groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 3-oxobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to convert the acid to its corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis techniques. This method involves the use of ionic liquids such as (bmim)HSO4 under microwave irradiation, which provides a green and efficient approach to the synthesis of the ester .
Chemical Reactions Analysis
Types of Reactions
3-Oxobutyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dinitrobenzoic acid derivatives.
Reduction: 3,5-Diaminobenzoate derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-oxobutyl 3,5-dinitrobenzoate involves its interaction with cellular membranes and enzymes. The nitro groups in the compound are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells. This disruption leads to the inhibition of cell growth and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness
3-Oxobutyl 3,5-dinitrobenzoate is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-oxobutyl group may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
53782-51-7 |
|---|---|
Molecular Formula |
C11H10N2O7 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
3-oxobutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H10N2O7/c1-7(14)2-3-20-11(15)8-4-9(12(16)17)6-10(5-8)13(18)19/h4-6H,2-3H2,1H3 |
InChI Key |
MHILDUHYQYTJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


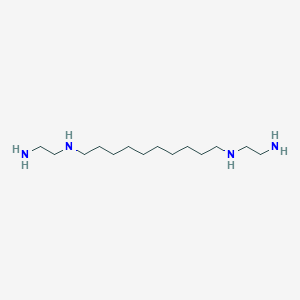
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
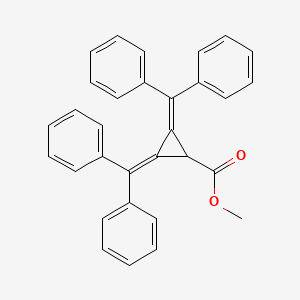

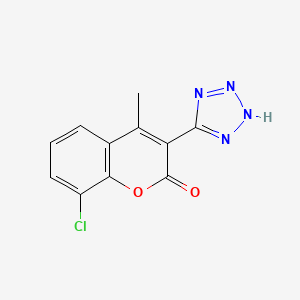
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
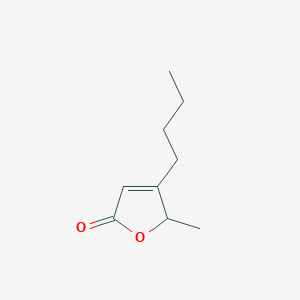
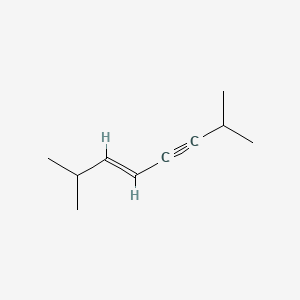
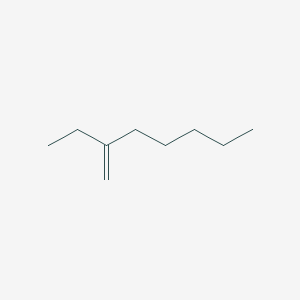
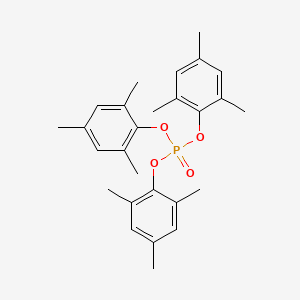
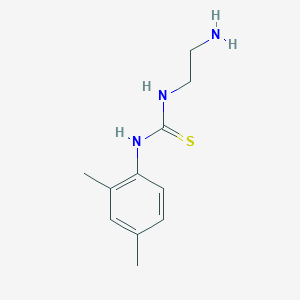
![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
